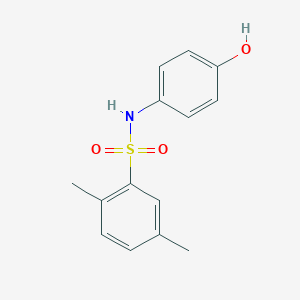

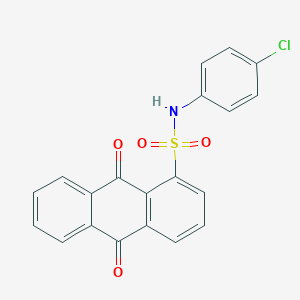

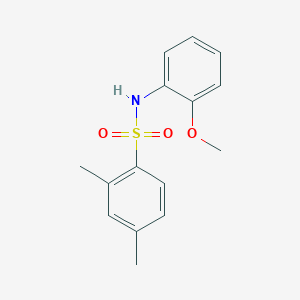

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate, also known as cloxacillin, is a semi-synthetic antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections, especially those caused by penicillin-resistant Staphylococcus aureus.

Scientific Research Applications

Synthesis of Fused Coumarins

This compound is used as a reactant in the regioselective synthesis of fused coumarins . Coumarins are important for their biological activities and potential therapeutic applications, including anticoagulant, antimicrobial, and anticancer properties.

Cyclization to Form Isoxazoles

Researchers utilize Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate in cyclization reactions to form substituted isoxazoles . Isoxazoles are significant in medicinal chemistry due to their presence in various pharmacologically active molecules.

Intramolecular Wittig Reactions

The compound is involved in intramolecular Wittig reactions . This reaction is pivotal in organic synthesis, allowing for the formation of double bonds in a controlled and predictable manner.

Silyl Enol Ether Acylation

It serves as a key ingredient in the acylation of silyl enol ethers . This application is crucial in the synthesis of ketones, which are valuable intermediates in the production of various organic compounds.

Iron-Mediated Cleavage of C-C Bonds

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate is used in iron-mediated cleavage of C-C bonds . This method is employed in the degradation of complex organic molecules into simpler ones, which is useful in both synthetic and analytical chemistry.

Development of Heterocyclic Compounds

The compound finds application in the development of heterocyclic compounds . Heterocycles are the backbone of many drugs and are essential for the discovery of new therapeutic agents.

Pharmaceutical Research

Due to its structural complexity and reactivity, Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate is a valuable compound in pharmaceutical research . It can be used to synthesize various bioactive molecules that could lead to the development of new medications.

Material Science

In material science, this compound can contribute to the creation of novel materials with potential applications in electronics, coatings, and other advanced technologies .

Mechanism of Action

Mode of Action

It’s known that the compound can be used for the synthesis of α-keto esters and functionalized 3-pyrolin-2-ones . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound can contribute to the synthesis of α-keto esters and functionalized 3-pyrolin-2-ones

properties

IUPAC Name |

ethyl 2-(5-chloro-2-methoxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQUXPBKQWRTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)

![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)

![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)

![2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411134.png)

![2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid naphthalen-1-yl ester](/img/structure/B411138.png)